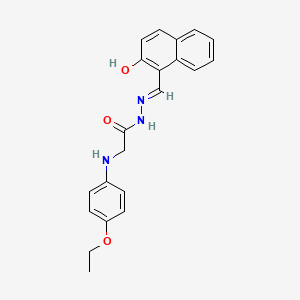

(e)-2-(4-Ethoxyphenylamino)-n'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

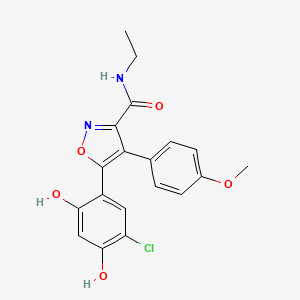

VU0029767 is a useful building block in the synthesis of various pharmaceuticals.

VU0029767 is a selective, novel M1 positive allosteric modulator. M1 is a member of the muscarinic acetylcholine family of GPCRs (mAChRs). VU0029767 increases both potency and efficacy of acetylcholine (ACh) at M1.

Scientific Research Applications

Neuropharmacology

VU0029767: is a selective, positive allosteric modulator at the muscarinic M1 acetylcholine receptor . This receptor plays a crucial role in cognitive function, and modulation of this receptor can be beneficial for treating disorders such as Alzheimer’s disease. By enhancing the receptor’s response to acetylcholine, VU0029767 could improve memory and learning in patients with cognitive impairments.

Drug Development

The compound’s ability to shift the concentration-dependent response to acetylcholine without competing at the ACh binding site makes it a valuable tool for drug development . It can be used to study the pharmacodynamics of new drugs targeting the muscarinic receptors, which are implicated in a variety of physiological processes.

Psychiatric Research

VU0029767 potentiates the effects of allosteric agonist TBPB . This suggests potential applications in psychiatric research, particularly in understanding the mechanisms underlying mental health conditions that involve cholinergic systems, such as depression and schizophrenia.

Mechanism of Action

Target of Action

The primary target of VU0029767 is the muscarinic M1 acetylcholine receptor (M1 mAChR) . M1 is a member of the muscarinic acetylcholine family of G-protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological functions, including learning and memory in the central nervous system.

Mode of Action

VU0029767 acts as a selective, positive allosteric modulator at the M1 mAChR . It potentiates the agonistic effect of acetylcholine (ACh) for M1 . Specifically, it shifts the ACh competition curve by 1.7 to 8.8-fold, compared to control . This means that VU0029767 increases both the potency and efficacy of ACh at M1 .

Biochemical Pathways

The primary biochemical pathway affected by VU0029767 is the acetylcholine signaling pathway via the M1 mAChR . By potentiating the effect of ACh, VU0029767 enhances intracellular calcium mobilization .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The potentiation of ACh’s effect on M1 mAChR by VU0029767 leads to enhanced intracellular calcium mobilization . This could potentially influence various cellular processes regulated by calcium signaling.

properties

IUPAC Name |

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJGCUSLSJMMD-YDZHTSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326001-01-8 |

Source

|

| Record name | 326001-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?

A1: VU0029767 acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that VU0029767 increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, VU0029767 demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)